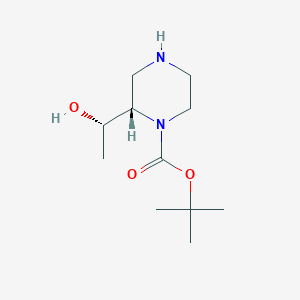

(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Heterocyclic Chemistry Research

The piperazine scaffold, a six-membered ring containing two nitrogen atoms, is a cornerstone in heterocyclic chemistry and holds a privileged position in medicinal chemistry. tandfonline.comresearchgate.net Its significance stems from its structural versatility and its frequent presence in a wide array of biologically active compounds. nih.govrsc.org The piperazine ring is a key component in numerous blockbuster drugs, including treatments for cancer, such as Imatinib, and erectile dysfunction, like Sildenafil. researchgate.netrsc.org In 2012, 13 of the top 200 best-selling small molecule drugs featured a piperazine ring. rsc.org

The widespread use of this scaffold is attributed to its unique physicochemical properties. tandfonline.com The two nitrogen atoms offer multiple points for chemical modification, allowing medicinal chemists to fine-tune properties like solubility, basicity, binding affinity, and metabolic stability. tandfonline.comnbinno.com This adaptability makes piperazine derivatives ideal for targeting a diverse range of biological pathways and receptors. nbinno.com Consequently, piperazine-containing compounds are found in numerous therapeutic categories, including antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals. nbinno.comresearchgate.net The flexible core structure of piperazine facilitates the design and synthesis of new bioactive compounds, and its chemical reactivity allows it to be used as a linker between different pharmacophores within a single molecule. tandfonline.comnih.gov

Importance of Stereochemistry and Chirality in Contemporary Medicinal Chemistry and Drug Discovery Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of critical importance in modern drug discovery and development. mhmedical.com The shape of a drug molecule is a crucial factor in its interaction with biological targets like enzymes and receptors, which are themselves chiral. mhmedical.comnih.gov Chiral molecules exist as enantiomers—non-superimposable mirror images—which can have identical physical and chemical properties in an achiral environment but often behave very differently in the chiral environment of the human body. nih.govmdpi.com

The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, bioavailability, metabolism, potency, and toxicity. nih.govmdpi.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even cause adverse effects. mdpi.comnih.gov A classic, albeit complex, example is Thalidomide, where one enantiomer was effective against morning sickness while the other was linked to devastating birth defects. mdpi.comrsc.org

Recognizing these potential differences, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drugs early in development. nih.govrsc.org This has led to a growing trend in developing single-enantiomer drugs (enantiopure substances) to improve therapeutic indices, simplify pharmacokinetic profiles, and reduce potential drug interactions and side effects associated with the inactive enantiomer. nih.govmdpi.com In 2020, 20 out of the 35 pharmaceuticals approved by the FDA were chiral compounds. mdpi.com This focus on single-enantiomer formulations has made asymmetric synthesis a central theme in modern drug discovery. rsc.org

Overview of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine within the Context of Chiral Building Blocks and Protected Amines

This compound is a prime example of a chiral building block, a class of molecules that are invaluable intermediates in the synthesis of complex natural products and pharmaceuticals. Chiral building blocks are enantiomerically pure compounds with reactive functional groups that allow them to be incorporated into larger target molecules, preserving a specific stereochemistry. The use of such building blocks is essential for the stereoselective synthesis of new drug candidates, as biological targets almost always require a strict match of chirality for effective interaction.

This specific compound incorporates two key features common in modern organic synthesis: a chiral scaffold and a protecting group. The piperazine ring is substituted at the C2 position, introducing a chiral center. While many piperazine-containing drugs are substituted only at the nitrogen atoms, there is growing interest in exploring the chemical space of carbon-substituted piperazines to create novel structural diversity. researchgate.netrsc.org

Furthermore, one of the piperazine's nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. Amine protection is a crucial strategy in multi-step synthesis. researchgate.net Amines are nucleophilic and basic, making them reactive towards a wide range of reagents. researchgate.net The Boc group temporarily converts the amine into a carbamate, reducing its reactivity and preventing unwanted side reactions. organic-chemistry.orgmasterorganicchemistry.com The Boc group is one of the most common amine protecting groups because it is stable under many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) or with heat, often in high yield. masterorganicchemistry.comchemistrytalk.orgmasterorganicchemistry.com Therefore, this compound represents a well-designed, stable intermediate, ready for use in the asymmetric synthesis of more complex, biologically active molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOFQGBDCLROP-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CNCCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for S 1 Boc 2 S 1 Hydroxyethyl Piperazine

Historical Evolution of Chiral Piperazine (B1678402) Synthesis for Research Applications

The piperazine motif is a cornerstone in drug discovery, found in numerous blockbuster drugs. rsc.org Historically, synthetic efforts largely concentrated on introducing substituents at the N1 and N4 positions, leaving the carbon framework of the ring unsubstituted. rsc.orgrsc.org This resulted in a significant, unexplored chemical space concerning carbon-substituted piperazines. The growing requirement for enantiomerically pure drugs has propelled the evolution of synthetic methods beyond simple N-functionalization to the asymmetric synthesis of chiral N-heterocycles. rsc.org

Early approaches to obtain chiral piperazines often relied on classical methods such as the chiral pool, utilizing readily available enantiopure starting materials like amino acids. caltech.edursc.org Other common strategies included the chemical or enzymatic resolution of racemic mixtures, which, while effective, are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. caltech.edu The progression of the field has seen a marked shift away from these methods towards more sophisticated and atom-economical catalytic asymmetric syntheses, which can generate the desired stereoisomer with high selectivity and yield directly from prochiral precursors.

Enantioselective and Diastereoselective Routes to the Piperazine Core

The construction of the chiral piperazine core is the foundational challenge in synthesizing the target compound. Modern organic synthesis offers several powerful methods to achieve high levels of stereocontrol.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of pyrazine (B50134) derivatives, such as pyrazin-2-ols, provides a direct route to chiral piperazin-2-ones. dicp.ac.cnrsc.org These intermediates can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides has also proven effective for producing a range of chiral piperazines with high enantioselectivity. researchgate.netacs.org

Palladium-Catalyzed Cyclizations: Asymmetric palladium-catalyzed reactions, particularly decarboxylative allylic alkylations of N-protected piperazin-2-ones, have been developed to synthesize highly enantioenriched tertiary and secondary piperazin-2-ones. rsc.orgcaltech.edunih.gov These methods provide access to novel α-substituted piperazines following a reduction step. caltech.edu

Asymmetric Lithiation: The direct functionalization of an N-Boc protected piperazine ring can be achieved via asymmetric lithiation using a chiral ligand, such as (-)-sparteine, followed by trapping with an electrophile. nih.gov This approach allows for the direct introduction of a substituent at the C2 position with stereocontrol.

Cyclization of Chiral Precursors: A robust strategy involves the cyclization of chiral precursors. For instance, orthogonally protected, enantiomerically pure 2-substituted piperazines can be obtained in a few steps starting from α-amino acids. rsc.org A key step in such a sequence can be an aza-Michael addition to form the piperazine ring. rsc.org

Diastereoselective Hydroamination: A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.orgnih.gov This method establishes the trans relationship between substituents with high selectivity.

| Method | Catalyst/Reagent | Substrate Type | Key Feature |

| Asymmetric Hydrogenation | Palladium or Iridium complexes with chiral ligands | Pyrazines, Pyrazin-2-ols | Direct route to chiral piperazines or their precursors. dicp.ac.cnresearchgate.net |

| Pd-Catalyzed Allylic Alkylation | Palladium complexes (e.g., [Pd2(pmdba)3]) with PHOX ligands | N-protected piperazin-2-ones | Forms enantioenriched α-tertiary or secondary piperazin-2-ones. caltech.edu |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine | N-Boc piperazines | Direct C-H functionalization of the piperazine ring. nih.gov |

| Cyclization of Precursors | Base or acid | Chiral 1,2-diamines derived from α-amino acids | Utilizes the chiral pool for stereocontrol. rsc.orgrsc.org |

| Diastereoselective Hydroamination | Palladium catalysts | Aminoalkenes | Forms disubstituted piperazines with high diastereoselectivity. nih.gov |

Asymmetric Construction of the Chiral Hydroxyethyl (B10761427) Side Chain

Establishing the second stereocenter, the (S)-1-hydroxyethyl group, at the C2 position of the piperazine ring requires a carefully chosen asymmetric transformation. The 1,2-amino alcohol motif is a common feature in chiral ligands and auxiliaries. acs.org Several general strategies are applicable for its construction.

Asymmetric Reduction of Ketones: A common and powerful approach involves the asymmetric reduction of a prochiral ketone precursor, such as (S)-1-Boc-2-acetylpiperazine. Chiral reagents and catalysts, like the Corey-Bakshi-Shibata (CBS) catalyst, can achieve this reduction with high enantioselectivity. uvic.ca

Chiral Auxiliaries: A chiral auxiliary can be attached to the piperazine precursor to direct the stereochemical outcome of a subsequent reaction. uvic.ca For example, an auxiliary could control the diastereoselective addition of a methyl group to an aldehyde, after which the auxiliary is cleaved to reveal the desired hydroxyethyl side chain.

Enzymatic and Biocatalytic Methods: Engineered enzymes, such as imine reductases (IREDs) or alcohol dehydrogenases (ADHs), offer exceptional selectivity under mild conditions. nih.gov An engineered ADH could perform the stereoselective reduction of the corresponding ketone precursor, while other enzymatic strategies could be employed to construct the chiral side chain with precision. nih.govnih.gov

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation is a well-established method for the synthesis of chiral 1,2-amino alcohols from α-ketoamines, often with excellent enantioselectivity. acs.org

The choice of method depends on the specific precursor available and the desired efficiency and scalability of the synthesis.

Strategic Introduction and Selective Removal of the tert-Butoxycarbonyl (Boc) Protecting Group

The use of protecting groups is fundamental to modern organic synthesis, and the tert-butoxycarbonyl (Boc) group is one of the most common for protecting amine functionalities.

Introduction of the Boc Group: The Boc group is typically introduced onto one of the piperazine nitrogens by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). pinaunaeditora.com.br The reaction is usually performed under basic conditions to neutralize the acid byproduct. pinaunaeditora.com.br Achieving mono-protection selectively over di-protection can be challenging, often requiring careful control of stoichiometry and reaction conditions or the use of alternative procedures. google.com One improved method involves reacting piperazine with acetic acid to form a salt before acylation, which enhances selectivity. chemicalbook.com

Selective Removal of the Boc Group: A key advantage of the Boc group is its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments, while being readily removable under stronger acidic conditions. pinaunaeditora.com.br Deprotection is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. pinaunaeditora.com.brnih.gov This orthogonality allows for the selective deprotection of the Boc-protected nitrogen while other protecting groups (e.g., benzyl) remain intact, enabling stepwise functionalization of the piperazine scaffold.

| Transformation | Reagents | Solvent | Key Features |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaHCO₃) | Methanol, Water, Dichloromethane | Common method for N-Boc formation. pinaunaeditora.com.brchemicalbook.com |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Mild, efficient, and common for acid-labile deprotection. pinaunaeditora.com.brnih.gov |

| Deprotection | Hydrogen Chloride (HCl) | Dioxane, Methanol, or other organic solvents | Provides the hydrochloride salt of the free amine. pinaunaeditora.com.br |

Convergent and Divergent Synthesis Approaches Utilizing Precursors

Divergent Synthesis: A divergent strategy begins with a common core structure that is subsequently elaborated into a library of diverse analogues. wikipedia.org The target molecule, (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine, can serve as an excellent starting point for a divergent synthesis. With the N1-position protected by the Boc group and two defined stereocenters, the free N4-position can be reacted with a wide array of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to generate a library of structurally diverse compounds for research and drug discovery programs.

Optimization of Reaction Conditions and Yields in Laboratory-Scale Synthesis

Transitioning a synthetic route from a theoretical plan to a practical laboratory procedure involves systematic optimization of various parameters to maximize yield and purity.

Key factors that are typically optimized include:

Catalyst and Ligand: In catalytic asymmetric reactions, screening a panel of chiral ligands is crucial for achieving high enantioselectivity and diastereoselectivity. caltech.edu

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For example, in a coupling reaction to form a piperazinyl amide, screening solvents like acetonitrile (B52724), DMF, and THF was shown to be critical for achieving high yields. nih.gov

Temperature: Reaction temperature is a critical variable. While higher temperatures can increase the reaction rate, they may also lead to side product formation or decreased stereoselectivity. In asymmetric lithiation, for instance, reactions are typically run at very low temperatures (e.g., -78 °C) to maintain the stability of the organolithium intermediate and maximize stereocontrol. nih.gov

Stoichiometry: The molar ratio of reactants and reagents must be carefully controlled. For instance, in a coupling reaction, using an excess of one reagent was found to be necessary to drive the reaction to completion and achieve a 95% yield. nih.gov

The following table provides an example of reaction optimization for the coupling of an acid with 1-Boc-piperazine, demonstrating the impact of solvent and reagent stoichiometry on the final yield. nih.gov

| Entry | Solvent | 1-Boc-piperazine (Equivalents) | Time (h) | Yield (%) |

| 1 | DCM | 1.2 | 24 | 67 |

| 2 | THF | 1.2 | 24 | 75 |

| 3 | Acetonitrile | 1.2 | 24 | 82 |

| 4 | Acetonitrile | 1.5 | 48 | Incomplete |

| 5 | Acetonitrile | 2.5 | 10 | 95 |

Methodologies for Gram-Scale and Multi-Gram Synthesis for Research Needs

Scaling up a synthesis from the milligram to the gram or multi-gram level is essential for providing sufficient material for further research, such as biological evaluation or more extensive synthetic studies. This process introduces challenges related to heat transfer, reagent addition, and product isolation.

Several methodologies for synthesizing chiral piperazines have been successfully demonstrated on a larger scale:

Catalytic Asymmetric Hydrogenation: The palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol was successfully performed on a gram scale to produce the desired chiral piperazin-2-one (B30754) with 93% yield and 90% ee, demonstrating the practicality of this method. dicp.ac.cn

Biocatalysis: Whole-cell biocatalytic processes are particularly well-suited for large-scale synthesis. Engineered myoglobin (B1173299) catalysts in E. coli cells have been used for the multi-gram synthesis of chiral cyclopropanes, key components of several drugs, with high yields and excellent stereoselectivity (98–99.9% de; 96–99.9% ee). nih.gov A similar approach using engineered enzymes could be applied to the synthesis of the target molecule.

Robust Chemical Routes: A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines was validated on a multigram scale, highlighting its practicality. rsc.org Furthermore, the synthesis of key amino alcohol intermediates for drugs like norepinephrine (B1679862) has been demonstrated on a 10-gram scale using asymmetric transfer hydrogenation. acs.org

The key to successful scale-up is the development of a robust and reproducible procedure that avoids chromatographic purification where possible, instead relying on crystallization or distillation to ensure high purity on a larger scale. acs.org

Stereochemical Control and Analysis in the Synthesis and Application of S 1 Boc 2 S 1 Hydroxyethyl Piperazine

Strategies for Absolute and Relative Stereocontrol during Synthesis

The synthesis of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine, which possesses two chiral centers, demands meticulous control over both the absolute configuration at each center and the relative stereochemistry between them. Achieving the desired (S,S) configuration necessitates a strategic approach, often beginning with starting materials from the chiral pool—naturally occurring enantiopure compounds.

One common strategy involves the use of enantiopure amino acids as precursors. For instance, a synthetic route could commence with an appropriate N-protected (S)-amino acid, where the stereocenter that will become C2 of the piperazine (B1678402) ring is already established. The second stereocenter on the hydroxyethyl (B10761427) substituent can be introduced through a diastereoselective reaction, such as the nucleophilic addition of an ethyl group to an aldehyde or ketone precursor. The inherent chirality of the starting material can influence the stereochemical outcome of this addition, a phenomenon known as substrate-controlled diastereoselection.

Alternatively, stereoselective reduction of a ketone precursor, such as N-Boc-2-acetylpiperazine, can be employed. The choice of reducing agent and reaction conditions is critical in directing the formation of the desired (S)-hydroxyl configuration. Chiral reducing agents or the presence of a chiral ligand can significantly enhance the diastereoselectivity of this transformation. The relative stereochemistry of the final product is often determined through techniques like single-crystal X-ray diffraction, which provides unambiguous proof of the spatial arrangement of the substituents. rsc.org

Chiral Auxiliary and Organocatalytic Approaches to Enantiopure Intermediates

Organocatalysis has emerged as another powerful tool for the asymmetric synthesis of chiral heterocycles, including piperazines. nih.gov Chiral amines, amino acids, and their derivatives can act as catalysts to promote enantioselective reactions. For instance, a proline-catalyzed Mannich reaction could be envisioned to construct a key intermediate with the desired stereochemistry at the C2 position of the piperazine ring. The catalyst forms a transient chiral enamine with one of the reactants, which then reacts stereoselectively with the other reactant. The mild reaction conditions and the avoidance of heavy metals make organocatalysis an attractive and environmentally friendly approach. nih.gov

| Approach | Key Principle | Typical Reagents/Catalysts |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct a stereoselective transformation. | Evans' oxazolidinones, pseudoephedrine, camphor-based auxiliaries. |

| Organocatalysis | Use of small chiral organic molecules to catalyze an enantioselective reaction. | Proline and its derivatives, cinchona alkaloids, chiral phosphoric acids. |

Assessment of Enantiomeric and Diastereomeric Purity in Research Samples

Ensuring the stereochemical integrity of this compound is crucial for its use in research. A combination of chromatographic and spectroscopic techniques is employed to determine both the enantiomeric excess (ee) and diastereomeric ratio (dr) of synthesized samples.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For piperazine derivatives, various polysaccharide-based chiral columns are often effective. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for assessing diastereomeric purity. Diastereomers have different physical properties and, consequently, will exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined. For more complex cases or to determine enantiomeric purity, chiral shift reagents or chiral solvating agents can be added to the NMR sample. These agents interact with the enantiomers to form transient diastereomeric complexes, which can then be distinguished by NMR. nih.gov

| Technique | Information Obtained | Principle of Separation/Differentiation |

| Chiral HPLC | Enantiomeric Excess (ee) | Differential interaction of enantiomers with a chiral stationary phase. |

| NMR Spectroscopy | Diastereomeric Ratio (dr) | Different chemical environments of diastereomers leading to distinct NMR signals. |

| NMR with Chiral Additives | Enantiomeric Excess (ee) | Formation of transient diastereomeric complexes with distinct NMR signals. |

Impact of Stereochemical Fidelity on Downstream Synthetic Transformations and Biological Recognition in Research

In the context of biological research, the importance of stereochemistry cannot be overstated. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity. solubilityofthings.com This means that one enantiomer of a chiral molecule may bind to a biological target with high affinity and elicit a specific response, while the other enantiomer may be inactive or even exhibit a different, sometimes undesirable, biological activity. nih.govmdpi.com Therefore, the use of enantiomerically pure this compound as a scaffold or intermediate in the synthesis of biologically active compounds is critical for obtaining meaningful and reproducible results in pharmacological and medicinal chemistry research. researchgate.net The precise stereochemical configuration is essential for understanding structure-activity relationships and for the development of selective and effective therapeutic agents. researchgate.net

Role of S 1 Boc 2 S 1 Hydroxyethyl Piperazine As a Chiral Building Block

Utilization as a Versatile Chiral Scaffolding Unit in Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as foundational units in the asymmetric synthesis of pharmaceuticals and natural products. The piperazine (B1678402) ring, in particular, is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and FDA-approved drugs. rsc.orgdigitellinc.commdpi.com (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine capitalizes on this by presenting the piperazine core in a stereochemically defined and synthetically accessible form.

Its utility as a scaffold stems from several key structural features:

Defined Stereochemistry: The compound possesses two contiguous stereocenters, (S) at the C-2 position of the piperazine ring and (S) at the carbinol carbon of the hydroxyethyl (B10761427) side chain. This pre-defined chirality is crucial as it can be transferred through subsequent synthetic steps to the final target molecule, simplifying complex asymmetric syntheses. nih.gov

Rigid Conformational Structure: The six-membered piperazine ring provides a conformationally restrained framework. This rigidity helps to control the spatial orientation of substituents, which is critical for achieving high diastereoselectivity in subsequent reactions.

Orthogonal Functionality: The molecule features three distinct functional groups with different reactivities: a Boc-protected secondary amine, an unprotected secondary amine, and a secondary alcohol. This orthogonality allows chemists to perform selective modifications at one site without affecting the others, enabling controlled and stepwise elaboration of the molecular structure.

Exploitation of the Boc-Protected Amine Functionality for Selective Elaboration

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. chemicalbook.com In this compound, the Boc group at the N-1 position serves two primary strategic purposes: deactivating one nitrogen atom to allow for selective reaction at the other, and enabling functionalization at the adjacent carbon atom.

A key strategy for elaborating on N-Boc protected saturated heterocycles is directed metalation. beilstein-journals.org The Boc group facilitates the deprotonation (lithiation) of the adjacent C-H bond using a strong base like s-BuLi. researchgate.netnsf.gov The resulting organolithium intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of new substituents at the C-2 position. This C-H functionalization is a powerful tool for building molecular complexity on the piperazine scaffold. mdpi.combeilstein-journals.org

Furthermore, the differential protection of the two nitrogen atoms is fundamental to its synthetic utility. The unprotected N-4 amine is available for a range of standard transformations such as alkylation, acylation, and arylation (e.g., Buchwald-Hartwig amination). Once modifications at the N-4 position or other parts of the molecule are complete, the Boc group can be selectively removed, typically with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the N-1 amine for further elaboration. rsc.org This selective protection-deprotection sequence is a cornerstone of modern multi-step synthesis.

| Transformation | Description | Key Reagents | Outcome |

|---|---|---|---|

| Directed α-Lithiation | The Boc group directs deprotonation at the adjacent carbon (C-2), which can then be functionalized. | 1. s-BuLi 2. Electrophile (E+) | Introduction of a substituent at the C-2 position. |

| N-4 Alkylation/Acylation | The Boc group at N-1 allows the free secondary amine at N-4 to be selectively functionalized. | Alkyl halide, Acyl chloride | Selective modification of the distal nitrogen. |

| Boc Deprotection | Removal of the Boc group to allow for subsequent reactions at the N-1 position. | TFA or HCl | Reveals the free secondary amine at N-1. |

Reactivity and Functional Group Interconversions of the Chiral Hydroxyl Group

The secondary hydroxyl group in the side chain is a versatile functional handle that can be transformed into a wide range of other functionalities, a process known as functional group interconversion (FGI). imperial.ac.uksolubilityofthings.com The chirality of this alcohol is a critical feature, and synthetic operations must be chosen to either retain or invert this stereocenter in a controlled manner.

Common transformations of the secondary alcohol include:

Oxidation: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions used in Swern or Dess-Martin oxidations can convert the secondary alcohol to the corresponding ketone. fiveable.me This transformation provides an electrophilic site for subsequent carbon-carbon bond-forming reactions.

Esterification and Etherification: The hydroxyl group can be readily acylated to form esters or alkylated to form ethers. These reactions can be used to introduce new structural motifs or to protect the alcohol during subsequent synthetic steps.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group but can be activated by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). mit.edu These derivatives are excellent electrophiles and can undergo SN2 substitution with a variety of nucleophiles (e.g., azides, cyanides, halides), typically proceeding with inversion of stereochemistry at the chiral center. This provides a reliable method for introducing new functionality with high stereocontrol.

| Reaction | Reagents | Product Functional Group | Stereochemical Outcome |

|---|---|---|---|

| Oxidation | PCC, DMP, or Swern conditions | Ketone | Loss of stereocenter |

| Tosylation | TsCl, pyridine | Tosylate (OTs) | Retention |

| Nucleophilic Substitution (on Tosylate) | NaN3, KCN, etc. | Azide, Nitrile, etc. | Inversion (SN2) |

| Mitsunobu Reaction | DEAD, PPh3, Nucleophile (Nu-H) | Varies (Ester, Ether, etc.) | Inversion |

Applications in the Asymmetric Synthesis of Complex Natural Product Analogs for Research

The synthesis of natural products and their analogs is a significant driver of innovation in organic chemistry. nih.gov Many of these molecules possess complex, polycyclic structures with multiple stereocenters. The use of chiral building blocks like this compound is a powerful strategy that simplifies the synthetic challenge by embedding chirality into the structure from an early stage.

While specific total syntheses employing this exact building block are not yet widely reported in the literature, its structural features make it an ideal candidate for the synthesis of alkaloids and other nitrogen-containing natural products. rsc.org The piperazine core is a feature of complex marine alkaloids such as the ecteinascidins. rsc.org A synthetic strategy could involve using the building block's N-4 position as an attachment point for one fragment, while the hydroxyl group is elaborated into another key substructure. The C-2 stereocenter of the piperazine ring would establish a crucial stereochemical relationship, guiding the stereochemical outcome of subsequent cyclization or addition reactions. This approach, known as a convergent synthesis, where complex fragments are prepared separately and then joined, is highly efficient for constructing complex molecular architectures. nih.gov

Contributions to the Construction of Diverse Bioactive Heterocyclic Systems

The piperazine scaffold is a cornerstone in the development of new therapeutic agents, with derivatives showing a vast range of biological activities, including antimicrobial, antidepressant, and antiproliferative effects. researchgate.netresearchgate.net this compound serves as an excellent starting material for the creation of novel and diverse heterocyclic systems with potential bioactivity.

The strategic placement of functional groups on this chiral scaffold allows for its use in constructing more complex ring systems. For example:

Fused Bicyclic Systems: The free N-4 amine can be used as a nucleophile to close a new ring onto the piperazine core. Intramolecular cyclization reactions can lead to the formation of bicyclic structures common in various classes of alkaloids.

Spirocyclic Systems: The functionalized side chain could be elaborated and then cyclized back onto the N-4 nitrogen to create spirocyclic piperazine derivatives, a structural motif of increasing interest in drug discovery.

Bridged Systems: Both the N-4 amine and the side-chain hydroxyl group could participate in reactions to form bridged heterocyclic systems, further increasing the structural and three-dimensional complexity of the resulting molecules.

By providing a stereochemically defined and functionally rich starting point, this compound enables the exploration of new chemical space in drug discovery, facilitating the synthesis of novel heterocyclic compounds with precisely controlled three-dimensional structures, a critical factor for potent and selective biological activity. rsc.orgmdpi.com

Derivatization and Functionalization Strategies for S 1 Boc 2 S 1 Hydroxyethyl Piperazine

Modifications at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with distinct chemical environments due to the presence of the Boc protecting group. This inherent difference allows for selective modifications at the unprotected secondary amine.

Regioselective Alkylation and Acylation Reactions

The secondary amine at the N4 position of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine is a nucleophilic center that readily participates in alkylation and acylation reactions. Regioselectivity is inherently achieved due to the protection of the N1 nitrogen by the tert-butyloxycarbonyl (Boc) group.

Alkylation: N-alkylation can be accomplished using a variety of alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a suitable base to neutralize the resulting hydrohalic acid. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). Reductive amination represents another powerful method for introducing alkyl groups. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Acylation: The introduction of acyl groups at the N4 position is typically achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine. Amide bond formation can also be facilitated by coupling the piperazine derivative with a carboxylic acid using standard peptide coupling reagents. A wide array of such reagents is available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | K₂CO₃, MeCN, rt to 60 °C |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Acetone, NaBH(OAc)₃ | Dichloroethane (DCE), rt |

| Acylation | Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride (B1165640) | Et₃N, Dichloromethane (B109758) (DCM), 0 °C to rt |

| Carboxylic Acids + Coupling Agents | Benzoic acid, EDC/HOBt | DMF, rt |

Introduction of Diverse Pharmacophoric Elements for Structure-Activity Relationship (SAR) Studies

The ability to selectively functionalize the N4 position is a cornerstone of SAR studies involving piperazine-containing compounds. chemicalbook.com The piperazine moiety is a common scaffold in a multitude of biologically active molecules, and modifications at this position can significantly impact a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

By introducing a variety of substituents, medicinal chemists can probe the steric and electronic requirements of the target receptor or enzyme. For instance, the introduction of aromatic and heteroaromatic rings via N-arylation (e.g., through Buchwald-Hartwig amination) can explore π-π stacking or hydrogen bonding interactions. The incorporation of basic or acidic functionalities can influence the compound's solubility and ionization state at physiological pH. Furthermore, the attachment of flexible or rigid linkers can be used to optimally position other pharmacophoric groups.

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in the 1-hydroxyethyl substituent provides another handle for chemical modification, allowing for further diversification of the molecular scaffold.

Esterification, Etherification, and Amidation Strategies

Esterification: The hydroxyl group can be converted to an ester through reaction with an acyl chloride or acid anhydride in the presence of a base. Alternatively, esterification can be achieved with a carboxylic acid using coupling agents, similar to N-acylation. The Steglich esterification, which employs DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a commonly used method for this transformation.

Etherification: The formation of an ether linkage can be accomplished under various conditions. The Williamson ether synthesis, a classic method, involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. Another powerful method for ether formation is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to an ether under mild conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon.

Amidation: While direct conversion of the hydroxyl group to an amide is not a standard transformation, it can be achieved through a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequent displacement with an amine would yield the desired amine derivative.

Oxidative and Reductive Transformations

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using a variety of oxidizing agents. The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule. Mild conditions, such as those employing Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine), are often preferred to avoid over-oxidation or side reactions.

Reduction: While the hydroxyl group is already in a reduced state, if it were to be oxidized to a ketone as described above, this ketone could then be subjected to reductive transformations. Stereoselective reduction of the ketone would allow for the generation of the diastereomeric alcohol, which could be valuable for SAR studies. A variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be used for this purpose. The choice of reagent and reaction conditions can influence the stereochemical outcome of the reduction.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Ester |

| Etherification (Williamson) | 1. NaH; 2. Methyl Iodide | Ether |

| Etherification (Mitsunobu) | Phenol, PPh₃, DIAD | Ether |

| Oxidation | Dess-Martin Periodinane (DMP) | Ketone |

Strategic Deprotection of the Boc Group and Subsequent Amine Chemistry

The Boc protecting group is stable to a wide range of reaction conditions, allowing for selective functionalization at other sites of the molecule. However, its removal is often a necessary step to either obtain the final target compound or to enable further derivatization at the N1 nitrogen.

The Boc group is readily cleaved under acidic conditions. A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

Once deprotected, the resulting secondary amine at the N1 position can undergo the same set of reactions as the N4 amine, including alkylation, acylation, and reductive amination. This sequential functionalization strategy allows for the synthesis of differentially substituted piperazines, where the substituents at N1 and N4 are distinct. This approach is highly valuable for creating diverse libraries of compounds for biological screening. For example, after deprotection, the N1 amine could be reacted with a different set of alkylating or acylating agents than those used to modify the N4 position, leading to a wide array of structurally diverse molecules.

Ring-Opening and Rearrangement Chemistry of Derivatives for Novel Scaffolds

The inherent stability of the piperazine ring often makes it a robust scaffold in medicinal chemistry. However, under specific conditions, derivatives of this compound can be induced to undergo ring-opening or rearrangement reactions, providing pathways to novel and structurally diverse molecular scaffolds. These transformations, while less common than peripheral functionalization, offer a powerful strategy for accessing unique chemical space.

One of the documented pathways that can lead to a modification of the piperazine core involves ring fragmentation of N-Boc protected piperazines. This phenomenon has been observed as a side reaction during the lithiation and subsequent trapping of N-Boc-piperazine derivatives with certain electrophiles. While often considered an undesired outcome, this reactivity provides insight into potential strategies for controlled ring-opening. The mechanism is thought to involve the attack of the distal nitrogen atom on the electrophile, which can trigger the fragmentation of the piperazine ring. The outcome of these reactions is highly dependent on the nature of the substituents on the piperazine ring and the electrophile used. For instance, increasing the steric bulk of the distal N-substituent can suppress this fragmentation pathway.

Another strategy for generating novel scaffolds from piperazine-related structures is through ring expansion. Methodologies have been developed for the synthesis of larger heterocyclic systems, such as 1,4-diazepanes, from precursors that can be derived from piperazine building blocks. These approaches typically involve the use of bifunctional reagents that can react with the piperazine nitrogens to build a larger ring system. For example, a modular synthetic approach using cyclic sulfamidate and hydroxy sulfonamide building blocks can lead to the formation of 1,4-diazepine and 1,5-diazocane scaffolds. nih.gov

While direct and systematic studies on the ring-opening and rearrangement chemistry of this compound itself are not extensively reported, the observed reactivity in related N-Boc-piperazine systems suggests a latent potential for such transformations. Future research in this area could unlock novel synthetic routes to a variety of heterocyclic scaffolds with potential applications in drug discovery.

Below are interactive data tables summarizing key research findings in related areas.

Table 1: Ring Fragmentation of N-Boc-Piperazine Derivatives

| Starting Material | Reagents/Conditions | Major Product(s) | Observations |

| N-Boc-N'-methyl piperazine | 1. s-BuLi, THF, -78 °C2. Me3SiCl | Ring-fragmented side-products | The use of a small distal N-substituent led to limitations with some electrophiles due to ring fragmentation. |

| N-Boc-N'-methyl piperazine | 1. s-BuLi, THF, -78 °C2. Methyl chloroformate | Ring-fragmented side-products | Similar to trapping with Me3SiCl, ring fragmentation was observed. |

| N-Boc-N'-benzyl piperazine | 1. s-BuLi/(–)-sparteine2. Me3SiOTf | Fragmentation product | No desired α-silyl N-Boc piperazine was formed; only the fragmentation product was isolated. |

| N-Boc-N'-cumyl piperazine | Pd(dba)2, RuPhos, Aryl bromide | α-arylated piperazine and ring-fragmentation side-product | Selective synthesis of α- and β-arylated piperazines can be achieved by varying the distal nitrogen protecting group and catalyst system, with ring fragmentation being a competing pathway. |

Table 2: Synthesis of Expanded Ring Scaffolds from Piperazine-Related Precursors

| Precursor Type | Reaction | Resulting Scaffold | Key Features of the Method |

| Cyclic sulfamidates and hydroxy sulfonamides | Modular synthesis | 1,4-Diazepanes and 1,5-Diazocanes | Allows for variation in ring size, substitution, and configuration of the resulting heterocyclic scaffolds. nih.gov |

| Diol and diamine coupling | Ruthenium(II) catalysis | Piperazines and Diazepanes | Tolerates different amines and alcohols relevant to medicinal platforms. |

Applications of S 1 Boc 2 S 1 Hydroxyethyl Piperazine Derivatives in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacophores Incorporating the Piperazine (B1678402) Moiety

The piperazine ring is a privileged structure in drug design, and its incorporation into novel pharmacophores is a common strategy to improve pharmacological properties. The synthesis of derivatives often involves the functionalization of one or both nitrogen atoms of the piperazine core. The use of a protected chiral precursor like (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine allows for the controlled and stereospecific introduction of various substituents, leading to the creation of diverse chemical libraries for biological screening.

The synthesis of piperazine-containing pharmacophores can be achieved through various synthetic routes. For instance, the free nitrogen of a Boc-protected piperazine can be reacted with a range of electrophiles, such as alkyl halides or acyl chlorides, to introduce desired functional groups. Subsequent deprotection of the Boc group allows for further modification at the other nitrogen atom, leading to the generation of unsymmetrically substituted piperazine derivatives. This stepwise approach is crucial for exploring the structure-activity relationships (SAR) of new chemical entities.

Exploration of Derivatives as Potential Modulators of Biological Targets (General Research Areas)

The versatility of the piperazine scaffold has led to its investigation in a wide array of therapeutic areas. Derivatives of piperazine have been explored for their potential to modulate various biological targets, leading to the discovery of compounds with promising activities.

Radioprotective Agent Research

In the quest for effective radioprotective agents to mitigate the harmful effects of ionizing radiation, derivatives of 1-(2-hydroxyethyl)piperazine have emerged as a promising class of compounds. nih.govresearchgate.netdoaj.orgnih.govnih.govresearchgate.net Research has focused on synthesizing and evaluating novel piperazine derivatives for their ability to protect cells from radiation-induced damage. nih.govresearchgate.netdoaj.orgnih.govnih.govresearchgate.net

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized, with some compounds demonstrating the ability to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govresearchgate.netdoaj.orgnih.govnih.govresearchgate.net One particular derivative, compound 8 from a study, showed a radioprotective effect on cell survival in vitro and low toxicity in vivo. nih.govresearchgate.netdoaj.orgnih.govresearchgate.net This compound also showed a trend towards enhancing the survival of mice after whole-body irradiation, although the increase was not statistically significant. nih.govresearchgate.netdoaj.orgnih.govresearchgate.net The 1-(2-hydroxyethyl)piperazine moiety was identified as a crucial component for the radioprotective activity of these molecules. nih.govresearchgate.netdoaj.orgnih.govnih.govresearchgate.net

Table 1: Selected 1-(2-hydroxyethyl)piperazine Derivatives in Radioprotective Research

| Compound | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Compound 8 | Dimer of 1-(2-hydroxyethyl)piperazine | Radioprotective effect on cell survival in vitro, low in vivo toxicity. | nih.govresearchgate.netdoaj.orgnih.govresearchgate.net |

Antioxidant Activity Research

The piperazine nucleus has been incorporated into various molecular frameworks to explore their potential as antioxidant agents. nih.gov The antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives have been investigated, with some compounds demonstrating the ability to increase the activity of superoxide (B77818) dismutase (SOD) and the total antioxidant capacity (TAC). nih.gov

In one study, 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives were identified as the most promising compounds, showcasing an increase in SOD activity and TAC. nih.gov The addition of a chlorine atom to the methyl-phenoxy moiety was found to decrease the antioxidant properties. nih.gov

Table 2: Antioxidant Activity of Selected Piperazine Derivatives

| Compound | Substitution Pattern | Effect on Antioxidant Markers | Reference |

|---|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | Single methyl group | Increased Total Antioxidant Capacity (TAC) | nih.gov |

Antimicrobial and Antifungal Research

The piperazine scaffold is a common feature in many antimicrobial and antifungal agents. researchgate.netresearchgate.netnih.gov Researchers have synthesized and screened numerous piperazine derivatives for their activity against a range of bacterial and fungal pathogens. researchgate.netresearchgate.netnih.gov

In various studies, substituted piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.gov Antifungal activity has also been observed against species such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netnih.gov For example, a series of N-alkyl and N-aryl piperazine derivatives demonstrated significant antibacterial activity, though they were less active against the tested fungi. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Piperazine Derivatives

| Derivative Class | Target Organisms | Notable Findings | Reference |

|---|---|---|---|

| N-alkyl and N-aryl piperazines | Bacteria and Fungi | Significant activity against bacterial strains. | nih.gov |

Antimalarial and Anti-Tuberculosis Research

The piperazine ring is a key structural component in the development of novel antimalarial and anti-tuberculosis agents. nih.govnih.govresearchgate.neteurekaselect.combenthamdirect.comresearchgate.netmdpi.comnih.govdtic.mil

In the field of antimalarial research, piperazine-containing 4(1H)-quinolones have been developed with enhanced solubility and potent activity against resistant strains of Plasmodium falciparum. nih.gov Structure-activity relationship studies have focused on modifications of the piperazine moiety to optimize antimalarial efficacy. nih.gov Similarly, aryl piperazine derivatives have been synthesized and investigated for their antiplasmodial activity. researchgate.netmdpi.com

For anti-tuberculosis research, piperazine-containing benzothiazinones have shown remarkable potency. nih.govresearchgate.netnih.gov One such derivative, TZY-5-84, an analogue of the DprE1 inhibitor PBTZ169, exhibited potent bactericidal activity against Mycobacterium tuberculosis both in vitro and in vivo. nih.govresearchgate.net

Table 4: Piperazine Derivatives in Antimalarial and Anti-Tuberculosis Research

| Research Area | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Antimalarial | Piperazine-containing 4(1H)-quinolones | Potent activity against chloroquine-resistant P. falciparum. | nih.gov |

Research into Phosphoinositide 3-kinase (PI3K) Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is frequently observed in cancer. Consequently, PI3K has become an important target for cancer therapy. The piperazine scaffold has been utilized in the design of potent and selective PI3K inhibitors.

While specific research on PI3K inhibitors derived directly from this compound is not extensively documented, the broader class of piperazine-containing molecules has been instrumental in the development of PI3K inhibitors. The chiral nature of molecules like this compound is particularly relevant, as stereochemistry can play a crucial role in the binding affinity and selectivity of kinase inhibitors. The synthesis of chiral piperazine scaffolds is an active area of research for their application in developing targeted cancer therapies. rsc.orgmdpi.com

Research into Dopamine (B1211576) D2/D3 Agonists

The piperazine scaffold is a cornerstone in the development of ligands targeting dopamine D2 and D3 receptors, which are implicated in various neurological and psychiatric disorders. researchgate.netnih.gov While research may not always start with this compound itself, the arylpiperazine motif derived from such precursors is central to many potent D2/D3 receptor ligands. nih.govtandfonline.com

Researchers often employ a strategy of connecting an arylpiperazine core to other molecular fragments via a linker to achieve desired activity at D2 and D3 receptors. nih.gov This modular approach allows for systematic exploration of how different substituents impact receptor affinity and selectivity. For instance, modifications to the aryl group attached to the piperazine nitrogen can significantly enhance affinity and selectivity for dopamine receptors. researchgate.net

Studies have shown that N-phenylpiperazine analogs can be designed to selectively target the D3 receptor over the highly homologous D2 receptor. nih.gov This selectivity is often achieved by designing "bitopic" ligands that interact with both the primary binding site (orthosteric site) and a secondary, less conserved site on the receptor. mdpi.comnih.gov The piperazine moiety typically serves as a key part of the pharmacophore that anchors the ligand in the primary binding pocket.

The development of D2/D3 agonists and partial agonists is a key area of research for conditions like schizophrenia and Parkinson's disease. researchgate.net Arylpiperazine derivatives, such as the atypical antipsychotic aripiprazole, function as D2 partial agonists, demonstrating the therapeutic success of this chemical class. nih.govresearchgate.net Research in this area focuses on synthesizing libraries of piperazine derivatives and evaluating their binding affinities and functional activities at D2 and D3 receptors to identify candidates with optimal therapeutic profiles.

Table 1: Examples of Piperazine-Based Scaffolds in Dopamine Receptor Ligand Design This table is for illustrative purposes to show common research approaches.

| Piperazine Scaffold | Modification Strategy | Target Receptor(s) | Research Goal |

|---|---|---|---|

| N-(Aryl)piperazine | Varying substituents on the aryl ring (e.g., halogens, methoxy (B1213986) groups). | Dopamine D2/D3 | Optimize receptor affinity and selectivity. tandfonline.commdpi.com |

| Long-chain arylpiperazines | Connecting the arylpiperazine to another cyclic moiety via an alkyl chain. | Dopamine D2, Serotonin 5-HT1A | Develop multi-target ligands for complex CNS disorders. nih.gov |

| Bitopic N-phenylpiperazines | Attaching a secondary pharmacophore to the piperazine scaffold via a linker. | Dopamine D3 (selective) | Achieve high selectivity by engaging a secondary binding pocket. nih.govacs.org |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR investigations focus on how modifications at various positions affect their interaction with biological targets. nih.gov

Key areas for modification and SAR analysis include:

The Piperazine Nitrogens: The two nitrogen atoms of the piperazine ring are common points for substitution. In the parent compound, one nitrogen is protected by a Boc group. After deprotection, this nitrogen can be functionalized with various substituents (e.g., alkyl, aryl, or more complex groups). The nature of the substituent drastically influences the molecule's properties, including its basicity, lipophilicity, and ability to form hydrogen bonds, all of which affect receptor binding and pharmacokinetic properties. researchgate.net

The Hydroxyethyl (B10761427) Group: The (S)-1-hydroxyethyl side chain provides a chiral center and a hydroxyl group capable of forming hydrogen bonds. SAR studies might explore the effect of inverting the stereochemistry, changing the length of the alkyl chain, or replacing the hydroxyl group with other functional groups to probe its role in receptor interactions. Studies on similar hydroxyethyl-substituted piperazines have shown this moiety can be crucial for activity. mdpi.com

The Piperazine Ring: While less common, modifications can also be made to the carbon backbone of the piperazine ring itself. Such changes can alter the ring's conformation and rigidity, which can fine-tune the spatial orientation of the substituents and impact biological activity. researchgate.net

A study on 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents revealed important SAR insights. mdpi.com It was found that attaching an acridine (B1665455) moiety increased cytotoxicity, while linking two 1-(2-hydroxyethyl)piperazine units with an alkyl chain resulted in a non-toxic and effective compound. mdpi.com This highlights that even without direct receptor binding data, SAR can guide the optimization of properties like safety and solubility. Furthermore, the 1-(2-hydroxyethyl)piperazine moiety itself was deemed crucial for the desired activity. mdpi.com

Table 2: General SAR Principles for Piperazine Derivatives This table summarizes general findings from research on piperazine derivatives.

| Structural Modification | Observed Effect on Activity/Properties | Reference Example |

|---|---|---|

| Introduction of fluorine to arylpiperazine | Can enhance affinity and selectivity for dopamine receptors. | General principle in antipsychotic agent design. researchgate.net |

| Substitution at the N4-position | Substitution of the secondary amine can lead to lower cytotoxicity. | Radioprotective agent research. mdpi.com |

| Removal of the 1-(2-hydroxyethyl)piperazine moiety | Can lead to increased cytotoxicity and insolubility. | Radioprotective agent research. mdpi.com |

| Varying the linker length between piperazine and another moiety | Can have minimal influence on affinity for some receptors (e.g., σ1) but is critical for others. | σ1 Receptor ligand studies. nih.gov |

Ligand Design and Receptor Interaction Hypotheses in Preclinical Research

Modern drug design often uses computational tools to hypothesize how a ligand might interact with its target receptor before it is synthesized. For derivatives of this compound, ligand design would involve using the piperazine core as a scaffold to position functional groups in three-dimensional space to maximize favorable interactions with a receptor's binding pocket.

Molecular Modeling and Docking: A key technique is molecular docking, where a computer algorithm predicts the preferred orientation of a designed molecule when bound to a receptor. tandfonline.com For dopamine receptors, docking studies help researchers understand how different arylpiperazine derivatives fit into the binding site. These models can reveal key interactions, such as:

Ionic Bonds: The basic nitrogen of the piperazine ring is often protonated at physiological pH and can form a crucial ionic bond with an acidic amino acid residue (like aspartic acid) in the receptor binding pocket. nih.gov

Hydrogen Bonds: The hydroxyl group on the hydroxyethyl side chain, or other hydrogen bond donors/acceptors added to the scaffold, can form hydrogen bonds with specific residues, enhancing affinity and selectivity.

Hydrophobic/Aromatic Interactions: Aryl groups attached to the piperazine often engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues (like phenylalanine or tryptophan) in the receptor. tandfonline.com

One study analyzed the interaction of a potent hydroxyethylpiperazine derivative with a 3D homology model of the sigma-1 (σ1) receptor. nih.gov By calculating the free binding energies, the researchers found a strong correlation between their computational predictions and the experimentally measured receptor affinities, validating their interaction hypothesis. nih.gov Such studies provide a rational basis for further structural modifications to improve ligand potency and selectivity.

The design process is iterative: a hypothesis is formed using computational models, leading to the synthesis and testing of a new compound. The experimental results then feed back to refine the computational model, leading to a deeper understanding of the receptor-ligand interactions and guiding the next round of design.

Advanced Characterization Techniques for S 1 Boc 2 S 1 Hydroxyethyl Piperazine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine. These methods probe the molecule's interaction with electromagnetic radiation to reveal detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: A proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The tert-butoxycarbonyl (Boc) protecting group would exhibit a characteristic singlet for its nine equivalent protons. The protons on the piperazine (B1678402) ring and the hydroxyethyl (B10761427) side chain would appear as a series of multiplets, with their chemical shifts and coupling patterns providing information about their connectivity and spatial relationships.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would correspond to the carbonyl carbon and the quaternary carbon of the Boc group, the two distinct carbons of the hydroxyethyl side chain, and the four carbons of the piperazine ring.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connections through the piperazine ring and the hydroxyethyl substituent. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are expected values based on related structures; actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |

| Boc C(CH₃)₃ | - | ~79.5 |

| Boc C=O | - | ~154.7 |

| Piperazine Ring CH₂ | ~2.6 - 4.2 (m) | ~45 - 55 |

| Piperazine Ring CH | ~2.6 - 4.2 (m) | ~50 - 60 |

| Hydroxyethyl CH(OH) | ~3.8 (m, 1H) | ~65 - 70 |

| Hydroxyethyl CH₃ | ~1.1 (d, 3H) | ~20 |

| Hydroxyethyl OH | Variable | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS would verify the elemental composition by matching the experimentally measured mass to the theoretically calculated mass with a high degree of accuracy (typically within 5 ppm).

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₂₂N₂O₃ fluorochem.co.uk |

| Calculated Exact Mass | 230.16304 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both assessing the purity of synthesized this compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the chemical purity of the compound. A reverse-phase HPLC method would typically be used, where the compound is passed through a nonpolar stationary phase. The purity is assessed by the area percentage of the main peak in the chromatogram.

Chiral HPLC: Given that the target molecule contains two stereocenters, chiral HPLC is a critical technique. Using a chiral stationary phase, it is possible to separate the desired (S,S)-diastereomer from any other potential stereoisomers that may have formed during the synthesis. This is crucial for applications where stereochemical purity is paramount. researchgate.net

Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, GC can also be used for purity analysis. google.com

Preparative Chromatography: Both HPLC and flash column chromatography can be scaled up (preparative chromatography) to isolate and purify larger quantities of the compound from crude reaction mixtures.

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While the target compound, this compound, is a liquid, it can be converted into a suitable crystalline derivative (e.g., by forming a salt with a chiral acid or a co-crystal). fluorochem.co.uk

Analysis of the resulting crystal by X-ray diffraction would provide an unambiguous assignment of the (S) configuration at both chiral centers (C2 of the piperazine ring and C1 of the hydroxyethyl group). This technique provides definitive proof of the molecule's spatial arrangement, confirming the stereochemical outcome of the synthesis. researchgate.netchemrxiv.org The structural data from crystallography is invaluable for understanding the molecule's conformation and potential intermolecular interactions. researchgate.net

Theoretical and Computational Investigations of S 1 Boc 2 S 1 Hydroxyethyl Piperazine and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are essential for understanding the three-dimensional structure and electronic properties of molecules, which are fundamental to their reactivity and biological activity. For (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine, these calculations elucidate the preferred conformations and the distribution of electrons within the molecule.

Conformational Analysis: The piperazine (B1678402) ring is known to adopt a thermodynamically favored chair conformation. nih.gov However, the presence of bulky substituents, such as the N-Boc group and the 2-hydroxyethyl group, introduces steric and electronic effects that influence the ring's geometry and the orientation of these substituents. The key conformational questions involve the chair inversion of the piperazine ring and the relative orientation (axial vs. equatorial) of the 2-((S)-1-hydroxyethyl) group. Studies on similar 1-acyl-2-substituted piperazines have shown a preference for the substituent to be in the axial position, a preference that can be stabilized by factors like intramolecular hydrogen bonding. nih.gov

Density Functional Theory (DFT) is a widely used method to optimize molecular geometries and calculate the relative energies of different conformers. jddtonline.infojksus.org By comparing the calculated energies, the most stable conformation can be identified. For this compound, calculations would typically explore the potential energy surface related to the rotation around the C-N bonds and the inversion of the piperazine ring. The results of such an analysis can be summarized in a data table comparing the relative energies of the most stable conformers.

Illustrative Conformational Energy Data

| Conformer | 2-Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | Axial | 0.00 | 73.1 |

| B | Equatorial | 1.00 | 26.9 |

Note: Data are illustrative and represent typical energy differences found for substituted piperazines.

Electronic Structure Analysis: Beyond geometry, quantum chemical calculations reveal the electronic landscape of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. jddtonline.info A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. jddtonline.infoscilit.com For this compound, the oxygen atoms of the Boc and hydroxyl groups would be expected to be regions of negative potential, while the N-H proton and hydroxyl proton would be regions of positive potential, indicating sites for potential hydrogen bonding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. scilit.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For a molecule like this compound, docking studies can be used to hypothesize its interaction with various biological targets. Piperazine derivatives have been investigated as potential anticancer agents, targeting proteins like the anti-apoptotic protein Bcl-2 or various kinases. rsc.orgmdpi.com Docking simulations would place the piperazine derivative into the active site of a target protein and score the binding affinity based on the intermolecular interactions formed.

Key interactions for this compound would likely involve:

Hydrogen Bonding: The hydroxyl group (-OH) and the secondary amine (N-H) of the piperazine ring can act as hydrogen bond donors, while the carbonyl oxygen of the Boc group and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The tert-butyl group of the Boc protecting group can form favorable hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Molecular dynamics (MD) simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode.

Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartic Acid | -8.5 |

| Hydrogen Bond (Acceptor) | Boc Carbonyl (C=O) | Lysine | |

| Hydrophobic Interaction | tert-Butyl group | Leucine, Valine | |

| Hydrogen Bond (Donor) | Piperazine N-H | Glutamic Acid |

Note: Data are illustrative, representing typical interactions and binding energies for small molecule kinase inhibitors.

In Silico Predictions of Biological Relevance and Pharmacokinetic Properties in Drug Discovery Research

Before significant resources are invested in synthesizing and testing a potential drug candidate, in silico methods are used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govsci-hub.se These predictions help to identify molecules with favorable drug-like characteristics and flag potential liabilities early in the drug discovery process. nih.govfrontiersin.org

Various computational models and software, such as SwissADME and ADMETlab, can predict a wide range of properties based solely on the chemical structure of a compound. youtube.com For this compound, these tools can provide valuable insights into its potential as a drug candidate. Key predicted parameters often include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Lipophilicity (logP): Affects solubility, absorption, and membrane permeability.

Water Solubility (logS): Crucial for absorption and formulation.

Pharmacokinetic properties: Predictions of gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450.

Predicted Pharmacokinetic Properties for this compound

| Property | Predicted Value | Compliance |

|---|---|---|

| Molecular Weight | 230.31 g/mol | Yes (< 500) |

| logP (Lipophilicity) | 1.25 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| Gastrointestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeant | No | Favorable for peripheral targets |

Note: Data are illustrative and generated based on typical predictions for similar small molecules using in silico tools.

Mechanistic Studies and Catalyst Design Incorporating Piperazine Derivatives

Piperazine derivatives are not only important in medicinal chemistry but also serve as versatile building blocks and ligands in organic synthesis and catalysis. rsc.org Computational studies play a vital role in elucidating reaction mechanisms and guiding the design of new catalysts incorporating these scaffolds.